Cas no 2228318-87-2 (1-methyl-4-(2-methylbut-3-yn-2-yl)naphthalene)

1-Methyl-4-(2-methylbut-3-yn-2-yl)naphthalene is a naphthalene derivative featuring a methyl-substituted alkyne side chain, which contributes to its unique structural and reactivity profile. This compound is of interest in organic synthesis due to its potential as a building block for more complex polycyclic aromatic systems or functionalized intermediates. The presence of the alkyne group allows for further derivatization via click chemistry or cross-coupling reactions, while the methyl substituents enhance steric control in synthetic applications. Its stability and well-defined molecular structure make it suitable for research in materials science, pharmaceuticals, and catalysis. The compound is typically handled under inert conditions to preserve its reactivity.
1-methyl-4-(2-methylbut-3-yn-2-yl)naphthalene structure
2228318-87-2 structure
Product Name:1-methyl-4-(2-methylbut-3-yn-2-yl)naphthalene
CAS No:2228318-87-2
MF:C16H16
MW:208.298244476318
CID:5952778
PubChem ID:165616211
Update Time:2025-05-21

1-methyl-4-(2-methylbut-3-yn-2-yl)naphthalene Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-4-(2-methylbut-3-yn-2-yl)naphthalene
    • 2228318-87-2
    • EN300-1807747
    • Inchi: 1S/C16H16/c1-5-16(3,4)15-11-10-12(2)13-8-6-7-9-14(13)15/h1,6-11H,2-4H3
    • InChI Key: ZJULYIBQWNCRDW-UHFFFAOYSA-N
    • SMILES: C(C#C)(C)(C)C1C=CC(C)=C2C=CC=CC=12

Computed Properties

  • Exact Mass: 208.125200510g/mol
  • Monoisotopic Mass: 208.125200510g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 0Ų

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Additional information on 1-methyl-4-(2-methylbut-3-yn-2-yl)naphthalene

1-Methyl-4-(2-Methylbut-3-Yn-2-Yl)Naphthalene: A Comprehensive Overview

The compound with CAS No. 2228318-87-2, commonly referred to as 1-methyl-4-(2-methylbut-3-yn-2-yl)naphthalene, is a fascinating organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structure, which combines a naphthalene backbone with a substituted methyl group and a 2-methylbutynyl substituent. The naphthalene framework, a polycyclic aromatic hydrocarbon, serves as the core of this molecule, while the methyl and butynyl groups introduce additional functional complexity.

Recent studies have highlighted the potential of 1-methyl-4-(2-methylbut-3-yn-2-yl)naphthalene in various applications, particularly in the realm of advanced materials. Researchers have explored its use as a precursor for synthesizing novel carbon-based materials, such as graphene derivatives and carbon nanotubes. The presence of the butynyl group introduces sp-hybridized carbons, which can facilitate the formation of conjugated systems when subjected to specific reaction conditions. This property makes the compound an intriguing candidate for applications in electronics and optoelectronics.

In terms of synthesis, 1-methyl-4-(2-methylbut-3-yn-2-yl)naphthalene can be prepared through a variety of methods, including Friedel-Crafts alkylation and cross-coupling reactions. Recent advancements in catalytic systems have enabled more efficient and selective syntheses, reducing the need for harsh reaction conditions. For instance, the use of palladium catalysts in Suzuki-Miyaura coupling reactions has been reported to yield high-purity samples of this compound with excellent regioselectivity.

The physical properties of 1-methyl-4-(2-methylbut-3-Yn-2-Yl)Naphthalene are also worth noting. Its melting point and boiling point are influenced by the balance between the aromaticity of the naphthalene ring and the steric effects introduced by the substituents. Experimental data indicate that these properties make it suitable for use in high-performance polymers and thermoplastics, where thermal stability is critical.

From a biological standpoint, preliminary studies suggest that 1-methyl-naphthalene derivatives may exhibit interesting pharmacological properties. Researchers have investigated their potential as scaffolds for drug design, particularly in anti-inflammatory and anticancer therapies. The presence of the methyl group and the butynyl substituent may contribute to bioavailability and target specificity, although further research is needed to fully elucidate these effects.

In conclusion, 1-methyl-4-(2-methylbut-3-Yn-2-Yl)Naphthalene represents a versatile molecule with promising applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and characterization techniques, positions it as a valuable tool for future innovations in materials science and pharmaceutical development.

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